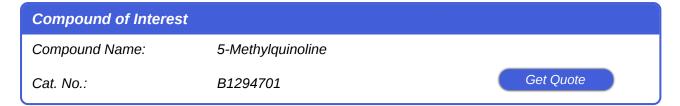


Comparative Docking Analysis of Quinoline Derivatives Targeting HIV Reverse Transcriptase

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A detailed examination of the binding affinities of novel quinoline compounds against a key HIV enzyme, providing insights for future drug development.

This guide presents a comparative analysis of molecular docking studies performed on a series of synthesized quinoline derivatives targeting the non-nucleoside reverse transcriptase of the Human Immunodeficiency Virus (HIV). The study provides a quantitative comparison of the binding affinities of these novel compounds against standard antiretroviral drugs, highlighting their potential as next-generation therapeutic agents. The data and methodologies are derived from a comprehensive study on the synthesis and in-silico analysis of these compounds.[1]

Data Presentation: Docking Scores of Quinoline Derivatives and Standard Drugs

The following table summarizes the docking scores of selected quinoline derivatives compared to the standard anti-HIV drugs, Rilpivirine and Elvitegravir. The docking scores, presented in kcal/mol, represent the binding affinity of the ligand to the receptor, with a more negative value indicating a stronger interaction. The target protein for these docking studies was the HIV-1 reverse transcriptase (PDB ID: 4I2P).[1]



Compound	Target Protein	Docking Score (kcal/mol)
Quinoline Derivative 4	HIV-1 Reverse Transcriptase	-10.67
Quinoline Derivative 5	HIV-1 Reverse Transcriptase	-10.38
Quinoline Derivative 7	HIV-1 Reverse Transcriptase	-10.23
Rilpivirine (Standard Drug)	HIV-1 Reverse Transcriptase	-8.56
Elvitegravir (Standard Drug)	HIV-1 Reverse Transcriptase	-8.57

Experimental Protocols

The molecular docking studies were conducted to predict the binding mode and affinity of the synthesized quinoline derivatives within the allosteric binding site of HIV-1 reverse transcriptase.

- 1. Receptor Preparation: The three-dimensional crystal structure of HIV-1 reverse transcriptase complexed with a rilpivirine-based analogue was obtained from the Protein Data Bank (PDB ID: 412P). The protein structure was prepared by removing water molecules, adding hydrogen atoms, and assigning appropriate bond orders and formal charges. The structure was then minimized to relieve any steric clashes.
- 2. Ligand Preparation: The 3D structures of the quinoline derivatives and standard drugs were built and optimized to obtain the lowest energy conformation.
- 3. Molecular Docking: The docking simulations were performed using the Maestro module from Schrödinger Inc.[1] The prepared ligands were docked into the defined binding site of the prepared receptor. The docking protocol was validated by redocking the co-crystallized ligand into the binding site and calculating the root-mean-square deviation (RMSD) between the docked pose and the crystal structure pose. An RMSD value of 0.559 indicated the accuracy of the docking process.[1] The docking poses were then scored based on their binding free energy, and the pose with the lowest score was selected as the most probable binding conformation.

Mandatory Visualization



Caption: Workflow of the molecular docking process.

The quinoline scaffold is a significant structure in medicinal chemistry, forming the core of numerous approved drugs with a wide range of biological activities, including antibacterial, antiviral, and anticancer effects.[1] The results of these comparative docking studies indicate that the synthesized quinoline derivatives, particularly compounds 4, 5, and 7, exhibit superior binding affinities for HIV-1 reverse transcriptase compared to the standard drugs Rilpivirine and Elvitegravir.[1] These findings suggest that these quinoline derivatives are promising candidates for further development as potent HIV-1 non-nucleoside reverse transcriptase inhibitors. Future research will focus on the synthesis of more analogues and in-vitro studies to validate these in-silico findings.

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References

- 1. Synthesis and molecular docking studies of quinoline derivatives as HIV non-nucleoside reverse transcriptase inhibitors PMC [pmc.ncbi.nlm.nih.gov]
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